molecular formula C14H17N3O4S2 B2528373 1-(4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-1H-pyrazole CAS No. 2034473-42-0

1-(4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-1H-pyrazole

Cat. No. B2528373
CAS RN: 2034473-42-0
M. Wt: 355.43
InChI Key: CJDMXAIUSTUGFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidinone derivatives as described in the provided papers involves multi-step reactions starting with the formation of 3-methyl-1H-pyrazol-5(4H)-one derivatives. In the first paper, the synthesis is achieved through Betti’s condensation reaction, which involves the reaction of 3-methyl-1H-pyrazol-5(4H)-one with aldehydes and ammonia. This intermediate then undergoes further treatment with chloroacetic acid and POCl3 in the presence of triethylamine to yield the final azetidinone compounds . The second paper describes a different synthetic route where 3-chloro-1-{4-[5-(Substituted phenyl)-4,5-dihydro-pyrazol-3-yl]phenyl}-4-(4-Chlorophenyl)azetidin-2-one reacts with benzene sulfonyl chloride in the presence of pyridine to form the phenyl sulfonyl pyrazoline derivatives .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using spectroscopic techniques such as infrared spectroscopy (IR) and proton nuclear magnetic resonance (1H NMR). These techniques allowed for the identification of functional groups and the confirmation of the chemical structure of the azetidinone derivatives. Elemental analysis was also employed to ensure the purity and composition of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by the formation of azetidinone rings and the introduction of sulfonyl groups. The reactions are sensitive to the conditions, such as the presence of triethylamine or pyridine, which act as catalysts or facilitators in the reaction process. The introduction of the sulfonyl group is a key step in the synthesis of the phenyl sulfonyl pyrazoline derivatives, which is achieved by reacting with benzene sulfonyl chloride .

Physical and Chemical Properties Analysis

While the papers provided do not give extensive details on the physical and chemical properties of the synthesized compounds, the antimicrobial activities suggest that these compounds have significant biological relevance. The azetidinone analogues were screened for their antimicrobial activities against various strains of microorganisms, and some compounds showed promising antibacterial activities against certain bacterial strains. This indicates that the compounds possess properties that can interfere with bacterial growth or survival .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of azetidinone and pyrazole derivatives are significant areas of research. These compounds, including those similar to 1-(4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-1H-pyrazole, have been explored for their potential applications, particularly in antimicrobial activities. For instance, Shah et al. (2014) synthesized a series of azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives and evaluated their antibacterial and antifungal activities, demonstrating the relevance of such compounds in developing new antimicrobial agents (Shah et al., 2014). Similarly, Alsaedi et al. (2019) synthesized novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups, revealing that some derivatives exceeded the activity of reference drugs against bacteria and fungi, highlighting the potential of sulfonyl-containing compounds in antimicrobial research (Alsaedi et al., 2019).

Antimicrobial Evaluation

The antimicrobial evaluation of novel compounds, including those with a structure related to 1-(4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-1H-pyrazole, is a crucial application in scientific research. Azab et al. (2013) focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, aiming to use them as antibacterial agents. This work emphasizes the significance of incorporating sulfonamido groups in developing compounds with potential antibacterial properties (Azab et al., 2013).

Biological Evaluation and Molecular Docking Studies

Further expanding the application of sulfonyl-containing compounds, Aziz et al. (2021) conducted biological evaluation and 2D-QSAR modeling of novel 1H-3-indolyl derivatives as significant antioxidants. This research demonstrates the potential of these compounds in inhibiting reactive oxygen species (ROS), with molecular docking studies proposing mechanisms of action as promising cytochrome c peroxidase inhibitors (Aziz et al., 2021).

Synthesis for Antifungal Applications

The synthesis of azetidinones with potential fungicidal properties has also been investigated. Giri et al. (1989) studied the synthesis of 1-(2, 3-dimethyl-1-phenylpyrazol-5-on-4-yl)-3, 4-disubstituted-2-azetidinones as potential fungicides, exploring the structure-activity relationship to enhance the efficacy of these compounds against fungi (Giri et al., 1989).

Degradation Behavior Study

Understanding the degradation behavior of related sulfonylurea compounds in different environmental conditions is crucial for assessing their stability and environmental impact. Singh et al. (2013) studied the degradation behavior of pyrazosulfuron-ethyl in water, highlighting the importance of such studies for sulfonylurea herbicides, which share structural similarities with the chemical (Singh & Singh, 2013).

properties

IUPAC Name

1-[4-(3-ethylsulfonylazetidin-1-yl)sulfonylphenyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S2/c1-2-22(18,19)14-10-16(11-14)23(20,21)13-6-4-12(5-7-13)17-9-3-8-15-17/h3-9,14H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDMXAIUSTUGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-1H-pyrazole

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